![molecular formula C6H15NO B13898959 (2S)-2-[ethyl(methyl)amino]propan-1-ol](/img/structure/B13898959.png)
(2S)-2-[ethyl(methyl)amino]propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-[ethyl(methyl)amino]propan-1-ol is an organic compound with a chiral center, making it optically active. It is a secondary amine and an alcohol, which gives it unique chemical properties. This compound is used in various scientific and industrial applications due to its reactivity and functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[ethyl(methyl)amino]propan-1-ol can be achieved through several methods. One common method involves the hydrogenation of 2-aminoisobutyric acid or its esters in the presence of a metal catalyst . Another method includes the combination reaction of isobutene, chlorine, and methyl cyanide, followed by hydrolysis reactions to obtain the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes using metal catalysts. These methods are designed to be cost-effective and efficient, ensuring high purity and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-[ethyl(methyl)amino]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a metal catalyst like palladium (Pd) is often used.
Substitution: Halogenating agents such as thionyl chloride (SOCl₂) can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Simpler amines or alcohols.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
(2S)-2-[ethyl(methyl)amino]propan-1-ol is used in various fields of scientific research:
Chemistry: As a precursor for synthesizing other organic compounds and as a reagent in chemical reactions.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As an intermediate in the synthesis of pharmaceuticals and as a potential therapeutic agent.
Industry: Used in the production of cosmetics, coatings, and other industrial products.
Mecanismo De Acción
The mechanism of action of (2S)-2-[ethyl(methyl)amino]propan-1-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The alcohol and amine groups allow it to participate in hydrogen bonding and other interactions, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-2-methylpropan-1-ol: Similar structure but lacks the ethyl group.
2-Amino-2-methyl-1-propanol: Another similar compound with slight structural differences.
Uniqueness
(2S)-2-[ethyl(methyl)amino]propan-1-ol is unique due to its chiral center and the presence of both an ethyl and methyl group attached to the nitrogen atom. This structural configuration imparts distinct chemical and physical properties, making it valuable in specific applications where other similar compounds may not be as effective .
Propiedades
Fórmula molecular |
C6H15NO |
|---|---|
Peso molecular |
117.19 g/mol |
Nombre IUPAC |
(2S)-2-[ethyl(methyl)amino]propan-1-ol |
InChI |
InChI=1S/C6H15NO/c1-4-7(3)6(2)5-8/h6,8H,4-5H2,1-3H3/t6-/m0/s1 |
Clave InChI |
VDKVVJABFRJUOS-LURJTMIESA-N |
SMILES isomérico |
CCN(C)[C@@H](C)CO |
SMILES canónico |
CCN(C)C(C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


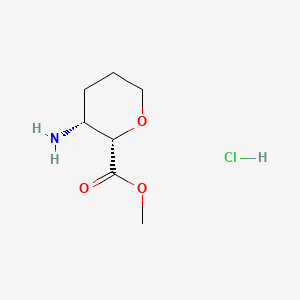
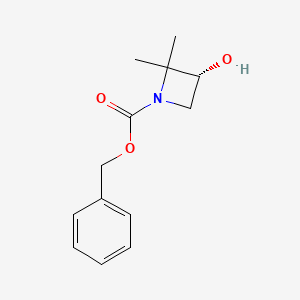
![tert-butyl 4-(6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)piperazine-1-carboxylate](/img/structure/B13898890.png)
![Methyl 2-chloro-5-[(4-isopropylphenyl)methylamino]benzoate](/img/structure/B13898892.png)
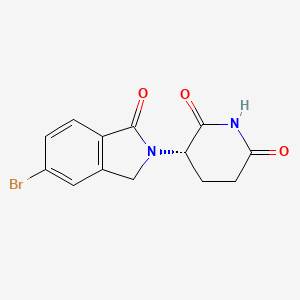
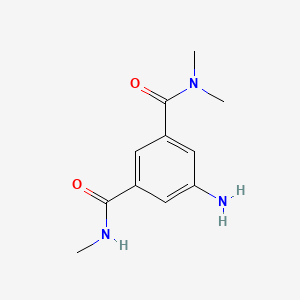

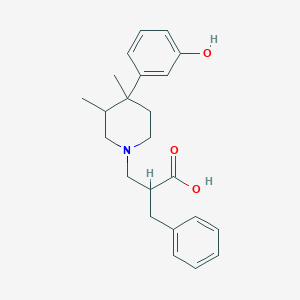
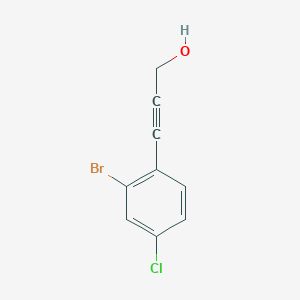

![7-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13898942.png)
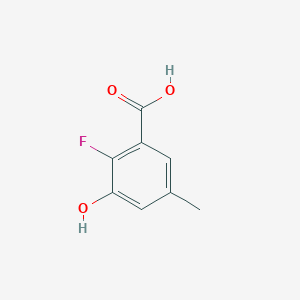
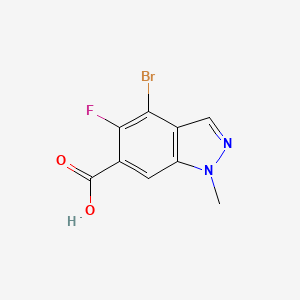
![7-Chloro-8-methoxy-1H-pyrido[4,3-D]pyrimidine-2,4-dione](/img/structure/B13898967.png)
